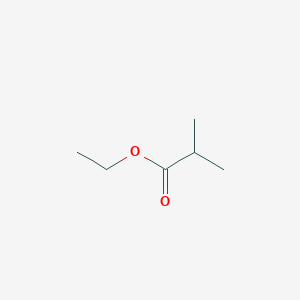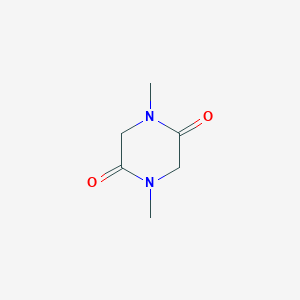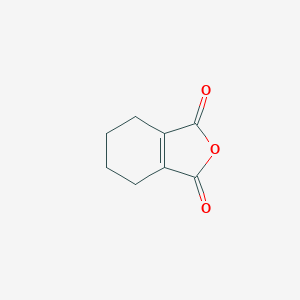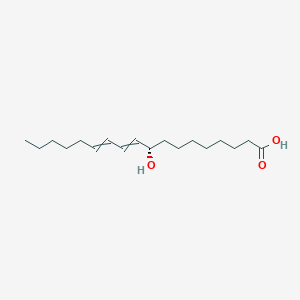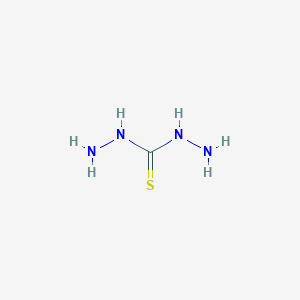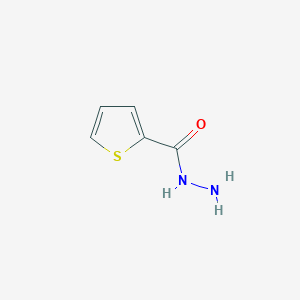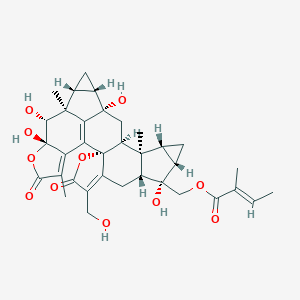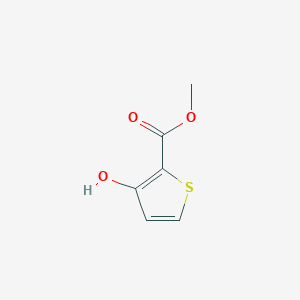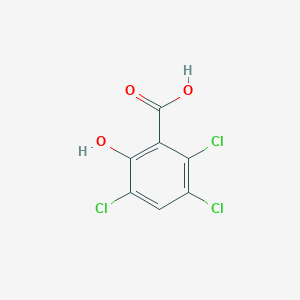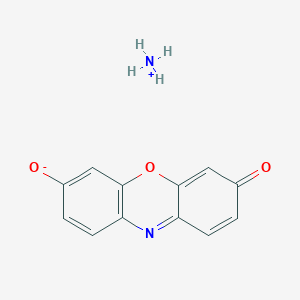
Lacmoid
概要
説明
Fungal Laccases and Hybrid Molecule Synthesis
Laccases are ligninolytic enzymes found in a variety of organisms, including fungi, molds, insects, plants, and bacteria. These enzymes play a significant role in the depolymerization of lignin and other complex molecules, as well as in polymerization reactions that lead to pigment formation. Notably, laccases have been utilized in the synthesis of new hybrid molecules by coupling hydroxylated aromatic substrates with nonlaccase substrates, resulting in the creation of heteromolecular hybrid molecules. These reactions have been shown to produce new low-molecular-weight products efficiently. The applications of laccases extend to biotechnology, where they are used for environmentally friendly synthesis of fine chemicals and the derivatization of biologically active compounds. This includes the synthesis of antibiotics, amino acids, antioxidants, and cytostatics. Furthermore, laccases are involved in the formation of new polymers and biomaterials with potential uses in various industries, such as textiles and leather processing .
Synthesis and Structural Analysis of AHLs
Gram-negative bacteria synthesize N-Acyl-l-homoserine lactones (AHLs), which are crucial for quorum sensing and inter-kingdom signaling. These molecules facilitate communication between bacteria and eukaryotic cells, playing a role in infection and biofilm formation. To understand the interactions of AHLs with cell membranes, deuterium-labelled AHLs were synthesized using a two-step procedure starting from deuterated fatty acids. The structural analysis of these AHLs was conducted using a combination of theoretical studies and experimental infrared and Raman spectroscopy. The integration of AHLs into model lipid membranes was investigated using vibrational sum-frequency-generation spectroscopy, providing insights into the interaction mechanisms of AHLs with cell membranes .
Palladium-Catalyzed Synthesis of Lactams
A novel method for synthesizing unsaturated seven-membered ring lactams has been developed. This method involves the hydroamination of Baylis-Hillman acetate with amines, followed by intramolecular cyclocarbonylation reactions of the resulting allylamines. The process is tolerant of various functional groups and yields lactams with high efficiency. This synthesis route offers a versatile approach to creating a diverse range of lactam structures, which are important components in many pharmaceutical compounds .
Properties of Lactic Acid-Based Polymers
Lactic acid-based polymers are synthesized through various methods, including polycondensation and ring-opening polymerization. These polymers exhibit a wide range of properties that correlate with their composition and structure. The review of these polymers covers their thermophysical properties, solubility, miscibility, mechanical properties, as well as their stability under hydrolytic, thermal, and radiation conditions. The biodegradation of these polymers is also discussed, highlighting their potential in applications that require biocompatible and biodegradable materials. Modifications to the polymer structure through post-polymerization reactions can significantly alter their properties and expand their application range .
科学的研究の応用
Field: Cellulosic Materials Analysis
Lacmoid is used in the field of cellulosic materials analysis. This involves the study of materials associated with lignocellulosic fibers and their chemical components, including cellulose, hemicellulose, and lignin .
Application Summary
Lacmoid, along with other dyes and fluorescent compounds, exhibits specificity in the staining of materials associated with lignocellulosic fibers and their chemical components . This staining specificity provides analysts with convenient ways to identify cellulosic fiber types, products of different pulping methods, degrees of mechanical refining, estimates of accessibility to enzymes, and localization of chemical components within microscopic sections of cellulosic material .
Methods of Application
The application of Lacmoid in this field involves analytical staining procedures. These procedures allow for the facile estimation or quantification using simple methods such as light microscopy or UV-vis spectroscopy . More recent developments related to confocal laser micrometry, using fluorescent probes, has opened new dimensions in staining technology .
Results or Outcomes
The results of using Lacmoid in cellulosic materials analysis can improve our understanding of those stained materials – either in terms of their fine-scale porous structure or their ability to accommodate certain colored compounds having suitable solubility characteristics .
Field: Neuroscience
Lacmoid is used in the field of neuroscience, specifically in the development of brain-reading devices .
Application Summary
Researchers have developed brain implants that can decode internal speech by recording signals from individual neurons in the brain in real time . Lacmoid could potentially be used in the development of these implants, given its staining properties.
Methods of Application
The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries . They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
Field: Neuroscience
Lacmoid is used in the field of neuroscience, specifically in the development of brain-reading devices .
Application Summary
Researchers have developed brain implants that can decode internal speech by recording signals from individual neurons in the brain in real time . Lacmoid could potentially be used in the development of these implants, given its staining properties.
Methods of Application
The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries . They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
Safety And Hazards
将来の方向性
Lacmoid, due to its intriguing properties, offers a wide range of possibilities in various fields. It could potentially be used for groundbreaking discoveries and advancements in scientific exploration.
Relevant Papers There are several papers that discuss Lacmoid and its properties. For instance, a paper titled “Transient small molecule interactions kinetically modulate amyloid β peptide self‐assembly” discusses the use of Lacmoid in the study of amyloid β peptide . Another paper, “On the mechanism of nonspecific inhibitors of protein aggregation,” discusses the mechanism of action of Lacmoid in the context of the inhibition of the aggregation of the amyloid β-peptide associated with Alzheimer’s disease .
特性
IUPAC Name |
azanium;7-oxophenoxazin-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXIPTWQWAKYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue powder; [Acros Organics MSDS] | |
| Record name | Resorcin blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium 3-oxo-3h-phenoxazin-7-olate | |
CAS RN |
42249-61-6 | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, ammoniate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42249-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcin blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042249616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcin blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



